molecular formula C12H13NO3 B3416650 [5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol CAS No. 886494-30-0

[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol

Cat. No. B3416650
CAS RN: 886494-30-0
M. Wt: 219.24 g/mol
InChI Key: VAOQHBQTQRQLCV-UHFFFAOYSA-N
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Description

“[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol” is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol” consists of a furan ring attached to a methoxyphenyl group and an amino group . The exact 3D structure would require more specific analysis tools.


Physical And Chemical Properties Analysis

“[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol” is a solid substance. It has a predicted melting point of 143.20°C, a predicted boiling point of 390.7°C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.60 .

properties

IUPAC Name

[5-(2-amino-4-methoxyphenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-8-2-4-10(11(13)6-8)12-5-3-9(7-14)16-12/h2-6,14H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOQHBQTQRQLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261260
Record name 5-(2-Amino-4-methoxyphenyl)-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol

CAS RN

886494-30-0
Record name 5-(2-Amino-4-methoxyphenyl)-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886494-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Amino-4-methoxyphenyl)-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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